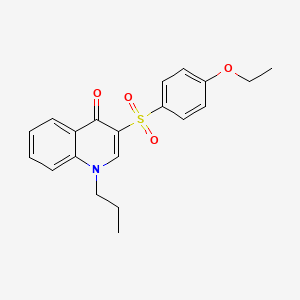

3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). ENaC is a protein complex that plays a crucial role in regulating sodium transport in epithelial tissues, such as the lungs and kidneys. ESI-09 has been shown to have potential therapeutic applications in several diseases, including cystic fibrosis, hypertension, and pulmonary edema.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

This compound’s structural features make it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can fine-tune its pharmacological properties. For instance, the quinoline ring system has been associated with antimicrobial, antiviral, and anticancer activities. Further studies are needed to elucidate its specific mechanisms of action and optimize its therapeutic potential .

Anti-Inflammatory Agents

The sulfonamide group in this compound suggests anti-inflammatory properties. Researchers have investigated its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders. Preclinical studies have shown promising results, but clinical trials are necessary to validate its efficacy .

Antioxidant Activity

The ethoxybenzenesulfonyl moiety may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating this compound’s ability to scavenge reactive oxygen species could lead to applications in nutraceuticals or skincare products .

Photophysical Properties

Quinoline derivatives often exhibit interesting photophysical behavior. Researchers have studied their fluorescence properties, which could be exploited in sensors, imaging agents, or optoelectronic devices. By understanding the excited-state dynamics of this compound, scientists aim to harness its luminescent properties for practical applications .

Agrochemicals

The combination of the quinoline scaffold and the sulfonyl group opens up possibilities for designing agrochemicals. Researchers explore its potential as a pesticide or herbicide. By optimizing its selectivity and toxicity, it could contribute to sustainable agriculture practices .

Material Science

Quinoline-based compounds have been investigated for their material properties. Whether as components in organic semiconductors, liquid crystals, or polymers, their unique structures can influence electronic, optical, and mechanical properties. Researchers continue to explore their applications in materials science .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with PPARs, modulating their activities . It has been found to have a bias towards partial agonism towards PPARγ, which helps circumvent the clinically observed side effects of full PPARγ agonists . The compound’s interaction with PPARs results in changes in gene expression, which can have various downstream effects .

Biochemical Pathways

The compound affects the pathways regulated by PPARs. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathway modulations can have significant impacts on various physiological processes.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of PPAR activities. This can lead to changes in lipid metabolism, glucose homeostasis, and other metabolic parameters . For instance, it has been found to be less potent in promoting adipocyte differentiation and only partially effective in stimulating adiponectin gene expression compared to full PPARγ-agonists .

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(10-12-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUGHTVNXKDFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B2833596.png)

![2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2833597.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)

![4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833606.png)

![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)

![3-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2833609.png)

![(E)-N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2833610.png)